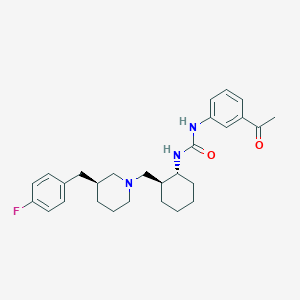
Yeb4K6A2JC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour CHEMBL250689 ne sont pas explicitement détaillées dans la littérature disponible. Les méthodes générales de synthèse des molécules biologiquement actives impliquent souvent une synthèse organique en plusieurs étapes, y compris des réactions telles que la substitution nucléophile, l'addition électrophile et diverses réactions de couplage. Les méthodes de production industrielles impliquent généralement l'optimisation de ces réactions pour une mise à l'échelle, assurant un rendement et une pureté élevés tout en maintenant le rapport coût-efficacité et la durabilité environnementale.
Analyse Des Réactions Chimiques
CHEMBL250689, comme de nombreux composés biologiquement actifs, peut subir divers types de réactions chimiques :
Oxydation : Cette réaction implique la perte d'électrons du composé, souvent facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique le gain d'électrons, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles.
Addition : Cette réaction implique l'addition d'atomes ou de groupes à une double ou triple liaison, généralement à l'aide de réactifs tels que l'hydrogène gazeux en présence d'un catalyseur.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
CHEMBL250689 a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier diverses réactions et mécanismes chimiques.
Biologie : Il est utilisé dans des tests biologiques pour étudier ses effets sur différentes voies et cibles biologiques.
Médecine : Il a des applications thérapeutiques potentielles, en particulier dans la découverte et le développement de médicaments, où il est testé pour son efficacité et sa sécurité dans le traitement de diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques, contribuant aux progrès de la chimie industrielle.
Mécanisme d'action
Le mécanisme d'action de CHEMBL250689 implique son interaction avec des cibles moléculaires spécifiques, conduisant à la modulation des voies biologiques. Les cibles et les voies moléculaires exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques. En général, les composés biologiquement actifs comme CHEMBL250689 exercent leurs effets en se liant à des protéines, des enzymes ou des récepteurs, influençant ainsi les processus cellulaires et les voies de signalisation .
Applications De Recherche Scientifique
CHEMBL250689 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study various chemical reactions and mechanisms.
Biology: It is employed in biological assays to investigate its effects on different biological pathways and targets.
Medicine: It has potential therapeutic applications, particularly in drug discovery and development, where it is tested for its efficacy and safety in treating various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of CHEMBL250689 involves its interaction with specific molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context. Generally, bioactive compounds like CHEMBL250689 exert their effects by binding to proteins, enzymes, or receptors, thereby influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
CHEMBL250689 peut être comparé à d'autres composés biologiquement actifs similaires en termes de structure, d'activité et d'applications. Certains composés similaires comprennent :
CHEMBL123456 : Une autre molécule biologiquement active ayant un potentiel thérapeutique similaire.
CHEMBL789012 : Un composé utilisé dans des tests biologiques et des études chimiques similaires.
CHEMBL345678 : Connu pour ses applications dans la découverte et le développement de médicaments.
La singularité de CHEMBL250689 réside dans sa structure chimique spécifique et les voies biologiques particulières qu'il influence, ce qui peut offrir des avantages distincts dans certains contextes de recherche et thérapeutiques .
Propriétés
Numéro CAS |
275810-55-4 |
|---|---|
Formule moléculaire |
C28H36FN3O2 |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea |
InChI |
InChI=1S/C28H36FN3O2/c1-20(33)23-8-4-9-26(17-23)30-28(34)31-27-10-3-2-7-24(27)19-32-15-5-6-22(18-32)16-21-11-13-25(29)14-12-21/h4,8-9,11-14,17,22,24,27H,2-3,5-7,10,15-16,18-19H2,1H3,(H2,30,31,34)/t22-,24-,27+/m0/s1 |
Clé InChI |
ASRDPULQBHFPGU-WFIHMLKPSA-N |
SMILES isomérique |
CC(=O)C1=CC(=CC=C1)NC(=O)N[C@@H]2CCCC[C@H]2CN3CCC[C@H](C3)CC4=CC=C(C=C4)F |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((9-Chloro-7-(5-fluoro-1H-indol-1-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methyl)pyridin-2(1H)-one](/img/structure/B10779881.png)
![sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid;hydride](/img/structure/B10779883.png)
![(1R,2S,3R,5R)-3-[[2-[(2,6-dimethylpyridin-4-yl)amino]-5-quinolin-2-ylpyrimidin-4-yl]amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B10779895.png)
![N'-[1-[2-(diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B10779898.png)
![N-ethyl-5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10779907.png)
![2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B10779909.png)
![DL-N(1)Trp-DL-Phe-DL-Phe-DL-Asn-DL-Tyr-DL-Tyr-DL-Trp-OH.cyclo[DL-Ala-DL-Pro-DL-Asp(1)-Gly-DL-Asn-DL-Trp-DL-His-Gly-DL-xiThr]](/img/structure/B10779913.png)
![cyclo[2Nal-Pro-D-Tyr-Arg-Arg]](/img/structure/B10779917.png)
![10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid](/img/structure/B10779924.png)
![5-(4-chlorophenyl)-N-[8-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]octyl]-3,4-dihydro-2H-pyrano[3,2-c]quinoline-9-carboxamide;tetrahydrochloride](/img/structure/B10779925.png)
![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-3-phenyl-2-[[(2S,3S,4R,5S)-2,3,5-trihydroxy-4-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B10779931.png)
![5-[(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]oct-2-en-3-yl]-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-2-(2,3-dihydro-1-benzofuran-6-ylmethylamino)pyridine-3-carboxamide](/img/structure/B10779939.png)
![N-[(2S)-1-[[3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779957.png)
![Tert-Butyl 6-((2-Chloro-4-(Dimethylcarbamoyl)phenyl)amino)-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B10779966.png)
